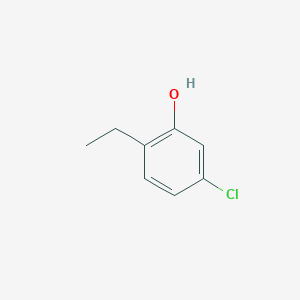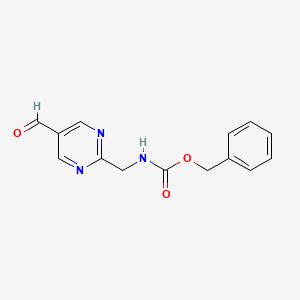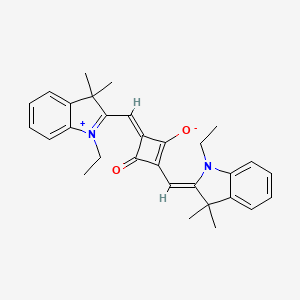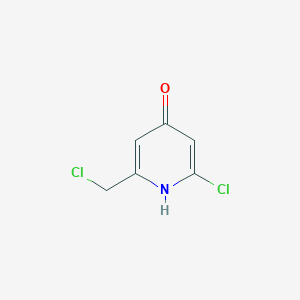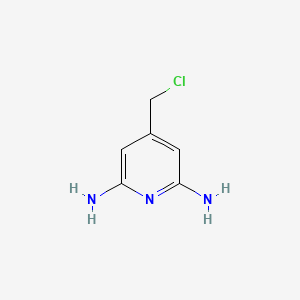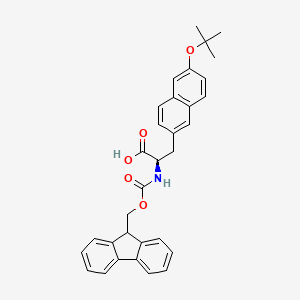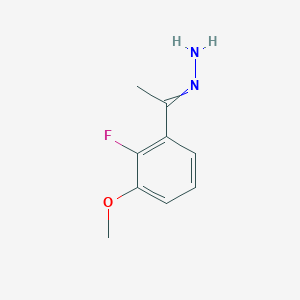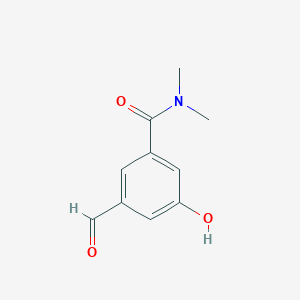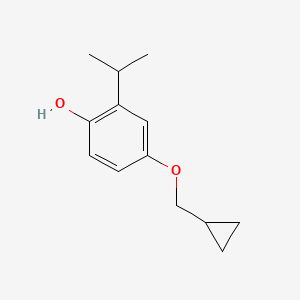
4-(Cyclopropylmethoxy)-2-isopropylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopropylmethoxy)-2-isopropylphenol is an organic compound characterized by a cyclopropylmethoxy group attached to a phenol ring, with an isopropyl group at the ortho position relative to the hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-isopropylphenol typically involves the alkylation of 4-hydroxy-2-isopropylphenol with cyclopropylmethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions generally include heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
化学反応の分析
Types of Reactions
4-(Cyclopropylmethoxy)-2-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding cyclopropylmethoxy-2-isopropylcyclohexanol using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of 4-(Cyclopropylmethoxy)-2-isopropylquinone.
Reduction: Formation of 4-(Cyclopropylmethoxy)-2-isopropylcyclohexanol.
Substitution: Formation of 4-(Cyclopropylmethoxy)-2-isopropyl-6-bromophenol or 4-(Cyclopropylmethoxy)-2-isopropyl-6-nitrophenol.
科学的研究の応用
4-(Cyclopropylmethoxy)-2-isopropylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(Cyclopropylmethoxy)-2-isopropylphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(Cyclopropylmethoxy)-2-methylphenol
- 4-(Cyclopropylmethoxy)-2-ethylphenol
- 4-(Cyclopropylmethoxy)-2-tert-butylphenol
Uniqueness
4-(Cyclopropylmethoxy)-2-isopropylphenol is unique due to the presence of both the cyclopropylmethoxy and isopropyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
4-(cyclopropylmethoxy)-2-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)12-7-11(5-6-13(12)14)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |
InChIキー |
NFUIRDITYPGLMW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)OCC2CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



